Foundational Technical Guide: 3-(4-Chlorophenyl)azetidine
Foundational Technical Guide: 3-(4-Chlorophenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
3-(4-Chlorophenyl)azetidine is a substituted heterocyclic compound featuring a four-membered azetidine ring linked to a 4-chlorophenyl group at the 3-position. The azetidine moiety is a desirable scaffold in medicinal chemistry due to its ability to introduce three-dimensional character and conformational rigidity into molecules.[1][2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClN | [3][4] |
| Molecular Weight | 167.63 g/mol | [3] |
| Canonical SMILES | C1C(CN1)C2=CC=C(C=C2)Cl | [3] |
| InChI Key | UPXXQMBUBSHBEZ-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 1.9 | [3] |
Physicochemical Characteristics
Detailed experimental data on the physicochemical properties of 3-(4-Chlorophenyl)azetidine are limited. The following sections provide expected properties based on the parent azetidine scaffold and the influence of the 4-chlorophenyl substituent.
Basicity (pKa)
The experimental pKa of the parent azetidine is approximately 11.3, indicating it is a strong base.[5][6] The introduction of the electron-withdrawing 4-chlorophenyl group at the 3-position is expected to decrease the basicity of the nitrogen atom due to inductive effects. However, a precise experimental pKa for 3-(4-Chlorophenyl)azetidine has not been reported in the reviewed literature.
Lipophilicity (logP)
The predicted XlogP value for 3-(4-Chlorophenyl)azetidine is 1.9, suggesting a moderate level of lipophilicity.[3] This is a calculated value, and experimental determination is recommended for accurate assessment in drug development projects.[7][8][9][10][11]
Solubility
The parent azetidine is miscible with water.[12] The presence of the lipophilic 4-chlorophenyl group in 3-(4-Chlorophenyl)azetidine will significantly decrease its aqueous solubility. It is expected to be soluble in common organic solvents such as dichloromethane, chloroform, methanol, and DMSO. Specific solubility data has not been found in the literature.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 3-(4-Chlorophenyl)azetidine is not explicitly available in the reviewed literature. However, a common and plausible route involves the synthesis of a Boc-protected precursor, tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate, followed by deprotection of the Boc group.
Synthesis of tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate
A general method for the synthesis of 3-arylazetidines often involves the reaction of an appropriate electrophile with a nucleophilic nitrogen source to form the azetidine ring.[13][14][15][16] For the synthesis of the tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate intermediate, a multi-step synthesis starting from commercially available materials is typically employed.
Deprotection of tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate to yield 3-(4-Chlorophenyl)azetidine
The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions. A typical procedure would involve dissolving the Boc-protected azetidine in a suitable solvent and treating it with a strong acid.
Experimental Protocol (General Procedure):
-
Dissolve tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate in a suitable solvent such as dichloromethane or ethyl acetate.
-
Add an excess of a strong acid, such as hydrochloric acid (e.g., 4M in dioxane) or trifluoroacetic acid.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
If the hydrochloride salt is desired, the resulting solid can be triturated with a non-polar solvent like diethyl ether and collected by filtration.
-
For the free base, the residue can be dissolved in a suitable solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield 3-(4-chlorophenyl)azetidine.
Caption: Proposed synthetic workflow for 3-(4-Chlorophenyl)azetidine.
Spectral Data
Table of Spectral Data for tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate [17]
| Data Type | Details |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.30 (d, J = 8.1 Hz, 2H), 7.22 (d, J = 8.1 Hz, 2H), 4.31 (t, J = 8.7 Hz, 2H), 3.91 (dd, J = 8.6, 5.8 Hz, 2H), 3.72–3.63 (m, 1H), 1.46 (s, 9H). |
| ¹³C NMR (150 MHz, CDCl₃) | δ 156.4, 140.9, 132.8, 129.1, 128.2, 79.8, 56.9, 33.3, 28.5. |
| HRMS (ESI) | calcd for C₁₄H₁₈ClNO₂Na [M+Na]⁺: 290.0918, found: 290.0916. |
Biological and Pharmacological Context
While specific biological targets and signaling pathways for 3-(4-Chlorophenyl)azetidine have not been identified in the literature, the broader class of 3-arylazetidines has been investigated for various pharmacological activities.
-
Monoamine Transporter Ligands: 3-Arylazetidine derivatives have been synthesized and evaluated as high-affinity ligands for monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT).[1] These transporters are key targets in the treatment of various central nervous system disorders.
-
Anti-inflammatory and Analgesic Activity: Azetidinone-containing compounds, which share the four-membered ring structure, have been explored for their anti-inflammatory and analgesic properties.[18]
-
Anticancer and Antiviral Activity: The azetidinone skeleton is also present in compounds investigated for their potential as anticancer and antiviral agents.[2]
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General Pharmacological Interest: The azetidine scaffold is recognized for its favorable pharmacological properties, including metabolic stability and the ability to serve as a rigid core for presenting pharmacophoric groups in a defined spatial orientation.[19]
The 4-chlorophenyl substituent is a common feature in many biologically active molecules and can influence properties such as binding affinity and metabolic stability. Therefore, 3-(4-Chlorophenyl)azetidine represents a valuable building block for the synthesis of novel therapeutic agents.
References
- 1. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-(4-chlorophenyl)azetidine (C9H10ClN) [pubchemlite.lcsb.uni.lu]
- 4. echemi.com [echemi.com]
- 5. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Azetidine - Wikipedia [en.wikipedia.org]
- 7. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. acdlabs.com [acdlabs.com]
- 10. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST [cmst.eu]
- 11. acdlabs.com [acdlabs.com]
- 12. Azetidine, 98% | Fisher Scientific [fishersci.ca]
- 13. researchgate.net [researchgate.net]
- 14. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of 3-[4'-(p-chlorophenyl)-thiazol-2'-yl]-2-[(substituted azetidinone/thiazolidinone)-aminomethyl]-6-bromoquinazolin-4-ones as anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
